molecular formula C22H24ClN5O3 B1242290 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B1242290
M. Wt: 441.9 g/mol
InChI Key: RUVZFQTYGRCFAU-GTOPXLJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-N-[3-(2-nitrophenyl)prop-2-enylideneamino]acetamide is a N-acylpiperazine.

Scientific Research Applications

Anticholinesterase Activities

A study focusing on hydrazone derivatives revealed that certain compounds, including similar structures to the specified chemical, possess potential anticholinesterase activities. These activities are significant as they can impact the treatment of diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role (Kaya et al., 2016).

Biological Activities in Hybrid Molecules

Research on norfloxacin derivatives, related in structure to the chemical , indicates that incorporating certain hydrazide compounds can lead to significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Menteşe et al., 2013).

Role in Synthesizing Antimicrobial Agents

The synthesis of benzothiazole derivatives, including similar hydrazide structures, has been studied for their potential as antimicrobial agents. Although some studies have found no significant activity, the structural framework remains of interest for further exploration in antimicrobial research (Al-Talib et al., 2016).

Antidepressant and Antianxiety Properties

Compounds structurally related to the chemical have been synthesized and tested for antidepressant and antianxiety properties, suggesting a potential role in psychiatric medication development (Kumar et al., 2017).

Polymer Synthesis

A study on polymer synthesis involved the use of a compound structurally similar to the specified chemical, highlighting the potential application in creating new polymers with specific characteristics (Yu et al., 1999).

Synthesis of Ordered Polymers

Direct polycondensation using compounds, including structures related to the specified chemical, has been explored for creating ordered polymers. This research could contribute to advancements in materials science and engineering (Yu et al., 1999).

Anti-Inflammatory Activities

Research on bis-thiazole derivatives, which share structural similarities, has revealed potential anti-inflammatory activities. This could pave the way for new anti-inflammatory drug development (Ahmed et al., 2017).

Crystallographic Studies

Crystallographic studies of compounds structurally similar to the specified chemical have been conducted, providing valuable information about molecular structure and interactions. These findings are crucial for understanding the physical and chemical properties of such compounds (Awasthi et al., 2014).

Properties

Molecular Formula

C22H24ClN5O3

Molecular Weight

441.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H24ClN5O3/c23-20-9-3-1-7-19(20)16-26-12-14-27(15-13-26)17-22(29)25-24-11-5-8-18-6-2-4-10-21(18)28(30)31/h1-11H,12-17H2,(H,25,29)/b8-5+,24-11+

InChI Key

RUVZFQTYGRCFAU-GTOPXLJYSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
Reactant of Route 4
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
Reactant of Route 6
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

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